2-Bromocyclopentanol
Overview
Description
2-Bromocyclopentanol is an organic compound with the molecular formula C₅H₉BrO. It is a brominated derivative of cyclopentanol, where a bromine atom is attached to the second carbon of the cyclopentanol ring. This compound exists in two stereoisomeric forms: cis-2-bromocyclopentanol and trans-2-bromocyclopentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromocyclopentanol can be synthesized through the bromination of cyclopentanol. The reaction typically involves the addition of bromine (Br₂) to cyclopentanol in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, resulting in the formation of both cis and trans isomers of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclopentanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of cyclopentanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopentene.
Oxidation Reactions: The hydroxyl group can be oxidized to form 2-bromocyclopentanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Major Products:
Substitution: Cyclopentanol.
Elimination: Cyclopentene.
Oxidation: 2-Bromocyclopentanone.
Scientific Research Applications
2-Bromocyclopentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving brominated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-bromocyclopentanol involves its reactivity as a brominated alcohol. The bromine atom makes the compound more reactive towards nucleophilic substitution and elimination reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These properties make this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Chlorocyclopentanol: Similar structure but with a chlorine atom instead of bromine.
2-Iodocyclopentanol: Similar structure but with an iodine atom instead of bromine.
Cyclopentanol: The parent compound without any halogen substitution.
Uniqueness: 2-Bromocyclopentanol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is larger and more polarizable than chlorine, making this compound more reactive in nucleophilic substitution reactions. Compared to cyclopentanol, the brominated derivative has enhanced reactivity and can participate in a wider range of chemical transformations .
Properties
IUPAC Name |
2-bromocyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWZYQFAVLQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942536 | |
Record name | 2-Bromocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20377-79-1, 28435-62-3, 74305-04-7 | |
Record name | Cyclopentanol, 2-bromo-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanol, 2-bromo-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028435623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromocyclopentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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